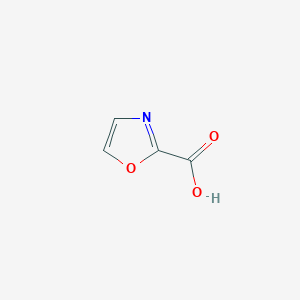

Oxazol-2-carbonsäure

Übersicht

Beschreibung

Oxazole-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen and one nitrogen atom.

Synthesis Analysis

- An efficient synthesis of oxazole structures like 2,4-Oxazole is achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands like Mor-DalPhos is critical in this process (Luo, Ji, Li, & Zhang, 2012).

- Another approach uses the photooxygenation of oxazoles to generate activated carboxylates, which can be applied to synthesize various macrocyclic lactones (Wasserman, Gambale, & Pulwer, 1981).

Molecular Structure Analysis

- The structural determination of oxazole-2-carboxylic acid derivatives can be performed experimentally, such as by X-ray diffraction methods, and supported by quantum-chemical calculations (Shtabova et al., 2005).

Chemical Reactions and Properties

- Oxazoles can be used as intermediates in various chemical reactions. For instance, they undergo nucleophilic attack at the acyl carbonyl derived from the 2-oxazole position, which is useful in synthesizing compounds like macrolides (Wasserman, Gambale, & Pulwer, 1981).

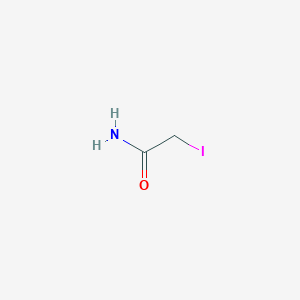

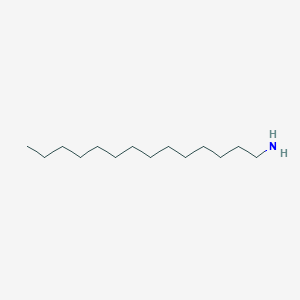

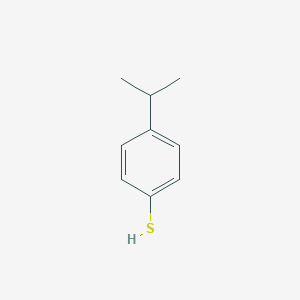

- Aliphatic, aromatic, and heteroaromatic carboxylic acids can react with specific agents to form oxazole intermediates, which are further converted into amides, esters, and thioesters (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).

Physical Properties Analysis

- The photophysical properties of oxazole derivatives have been investigated in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them potential candidates for fluorescent probes (Ferreira et al., 2010).

Chemical Properties Analysis

- Oxazole derivatives display varied biological activities. For example, certain functionalized oxazoles show anticancer activities in human gastric and bladder tumor cells (Cao et al., 2020).

- Oxazole compounds can also exhibit inhibitory activity on blood platelet aggregation, with some showing activity comparable to aspirin (Ozaki et al., 1983).

Wissenschaftliche Forschungsanwendungen

Synthese von medizinischen Verbindungen

Oxazolderivate spielen in der medizinischen Chemie eine wichtige Rolle, da sie die Fähigkeit besitzen, an eine Vielzahl von Rezeptoren und Enzymen zu binden. Die Van Leusen-Oxazolsynthese ist eine bemerkenswerte Methode zur Herstellung von Oxazol-basierten medizinischen Verbindungen, die für die Medikamentenforschung und -synthese von großem Wert sind . Dieser Ansatz war maßgeblich an der Entwicklung von Medikamenten mit antibakteriellen, antimykotischen, entzündungshemmenden, antiviralen, antituberkulösen, krebshemmenden, antiparasitären und antidiabetischen Eigenschaften beteiligt.

Magnetische Nanokatalysatoren in der organischen Synthese

Die Synthese von Oxazolderivaten wurde durch den Einsatz von magnetischen Nanokompositen als Katalysatoren revolutioniert. Diese Katalysatoren zeichnen sich durch hohe Stabilität und einfache Abtrennung von Reaktionsgemischen aus, was sie umweltfreundlich und effizient macht. Magnetische Nanokatalysatoren wurden bei der Herstellung verschiedener Oxazolderivate eingesetzt, was die Bedeutung von Oxazol-2-carbonsäure bei der Entwicklung neuer Synthesemethoden unterstreicht .

Biologische Aktivitäten von Oxazolderivaten

Oxazolderivate zeigen ein breites Spektrum an pharmakologischen Eigenschaften. Sie wurden umfassend auf ihre antibakteriellen, antimykotischen, antiviralen, krebshemmenden und entzündungshemmenden Aktivitäten untersucht. Der Oxazolring ist ein häufiges Strukturmotiv in vielen Medikamenten und bioaktiven Molekülen und trägt zu ihrer therapeutischen Wirksamkeit bei .

Medikamentenforschung und strukturelle Vielfalt

Die strukturelle und chemische Vielfalt von Oxazol-basierten Molekülen ermöglicht verschiedene Arten von Wechselwirkungen mit biologischen Zielmolekülen. Diese Vielfalt ist entscheidend für die Medikamentenforschung, da sie die Identifizierung potenzieller Therapeutika mit neuartigen Wirkmechanismen ermöglicht. This compound dient als zentrales Gerüst in diesem Prozess .

Agonistisches Potenzial bei Stoffwechselstörungen

Oxazolderivate wurden auf ihr Potenzial als Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors (PPAR) untersucht. Diese Verbindungen haben sich in Tiermodellen als vielversprechend erwiesen, um den Zucker- und Lipidspiegel zu senken, was auf ihre Anwendung bei der Behandlung von Stoffwechselstörungen wie Diabetes hindeutet .

Entwicklung von entzündungshemmenden Wirkstoffen

Die entzündungshemmenden Eigenschaften von Oxazolderivaten machen sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Die Forschung hat sich auf die Synthese von Oxazol-2-carbonsäurederivaten konzentriert, die Entzündungen effektiv reduzieren und verwandte Krankheiten behandeln können .

Safety and Hazards

Oxazole-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in the past few years . Oxazole-based molecules are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Wirkmechanismus

Target of Action

Oxazole-2-carboxylic acid, like other oxazole derivatives, has a wide spectrum of biological activities Oxazole derivatives have been found to interact with various biological targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .

Mode of Action

The interaction of oxazole derivatives with their targets often results in significant biological changes . For instance, some oxazole derivatives have been found to inhibit certain enzymes or interact with specific receptors, leading to changes in cellular processes .

Biochemical Pathways

Oxazole-2-carboxylic acid, as a 2-oxocarboxylic acid, may be involved in the 2-oxocarboxylic acid metabolism pathway . This pathway involves a series of chain extension and modification reactions for 2-oxocarboxylic acids . .

Result of Action

Oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHYICHMGNSGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514312 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672948-03-7 | |

| Record name | 1,3-Oxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

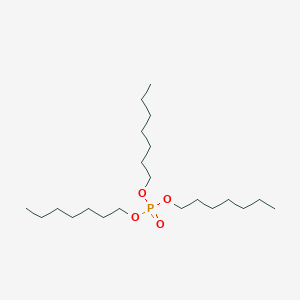

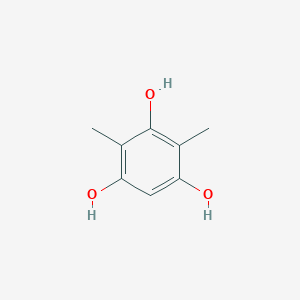

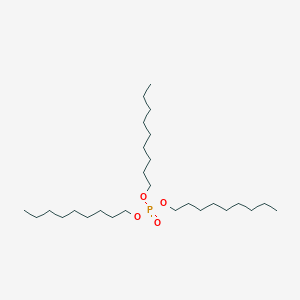

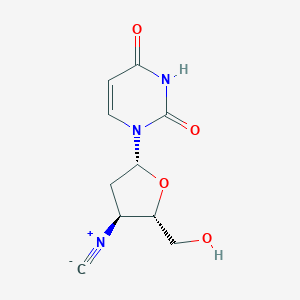

Feasible Synthetic Routes

Q & A

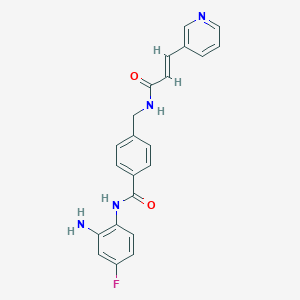

Q1: How does Compound 1 interact with its target in Methicillin-resistant Staphylococcus aureus (MRSA) and what are the downstream effects?

A1: Research suggests that Compound 1 targets the pantothenate synthetase (PS) protein in MRSA. [] Molecular docking simulations indicate that Compound 1 binds to specific amino acids (Arg B:188 and Lys B:150) on the PS protein through hydrogen bonding. [] This interaction potentially disrupts the protein's function. PS is a key enzyme in the biosynthesis of coenzyme A, essential for MRSA survival and growth. [] Downstream effects observed include inhibition of MRSA growth, biofilm formation, and downregulation of virulence genes (hla, IrgA, and SpA). []

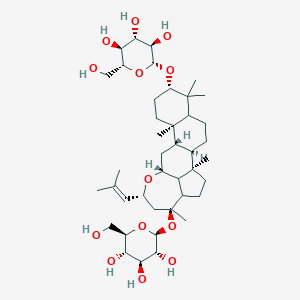

Q2: What is known about the structural characterization of Compound 1?

A2: While the research article does not explicitly provide the molecular formula and weight for Compound 1, it states that the structure was elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LCMS), and proton (1H) and carbon (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. [] These techniques allow for the determination of the compound's molecular formula, weight, and structural details.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)